molecular formula C16H13FN2OS B6507669 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 900867-28-9

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B6507669
CAS No.: 900867-28-9
M. Wt: 300.4 g/mol
InChI Key: UDJONPPUYWKPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole-derived compound featuring a 4-fluorobenzamide moiety. The benzothiazole core is substituted with methyl groups at positions 4 and 7, while the benzamide group contains a fluorine atom at the para position. The fluorine atom in the benzamide moiety enhances metabolic stability and modulates electronic properties, making this compound a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJONPPUYWKPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4,7-dimethyl-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares the substituents and key features of the target compound with structurally related analogs:

Compound Name Benzothiazole Substituents Benzamide Substituents Notable Functional Groups Key Spectral Features (IR, NMR)
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (Target) 4,7-dimethyl 4-fluoro C=O (amide), C-S (thiazole) Expected C=O stretch ~1680 cm⁻¹; C-S ~1250 cm⁻¹
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide 4,7-dichloro 4-sulfamoyl (N-methylphenyl) Cl (EWG*), SO₂NMePh Not reported; Cl likely reduces electron density
N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide 4,7-dimethoxy, 3-methyl 4-fluoro OMe (EDG*), Z-configuration Methoxy C-O stretch ~1250 cm⁻¹
4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide 4,5-dihydrothiazole (non-aromatic) 4-diethylsulfamoyl SO₂NEt₂ Thiazole ring strain affects spectral patterns

*EWG = Electron-withdrawing group; EDG = Electron-donating group

Key Observations:

Electron Effects: The target compound’s 4,7-dimethyl groups are mildly electron-donating, enhancing the benzothiazole’s aromaticity and lipophilicity. The dimethoxy groups in increase polarity and solubility compared to the target’s methyl groups .

Spectral Features :

  • The C=O stretch in the target’s benzamide (expected ~1680 cm⁻¹) aligns with similar amides in , where C=O bands appear at 1663–1682 cm⁻¹ .
  • The absence of a C=O band in triazole derivatives (e.g., compounds in ) distinguishes them from benzothiazole-based amides .

Tautomerism and Geometric Isomerism

  • Target Compound: No tautomerism is observed due to the rigid benzothiazole-amide linkage.
  • Triazole Analogs : Compounds in exhibit thione-thiol tautomerism, confirmed by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S stretches (1247–1255 cm⁻¹) .
  • Z-Configuration in : The Z-geometry of the dimethoxy derivative may influence molecular packing and intermolecular interactions, unlike the target compound’s planar structure .

Physicochemical Properties

  • Lipophilicity : The target’s methyl groups and fluoro substituent likely result in moderate logP values, balancing solubility and membrane permeability. The sulfamoyl groups in and introduce polar motifs, reducing lipophilicity .
  • Solubility : The dimethoxy analog is expected to have higher aqueous solubility than the target due to increased polarity .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings and presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

C15H14FN2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that benzothiazole derivatives can exhibit:

  • Anticancer Activity : They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : These compounds can reduce the expression of inflammatory cytokines like IL-6 and TNF-α, which are crucial in mediating inflammatory responses.

1. Anticancer Activity

In a study evaluating the effects of various benzothiazole derivatives on human cancer cell lines (A431, A549, H1299), it was found that this compound exhibited significant inhibition of cell proliferation. The following table summarizes key findings from these assays:

CompoundCell LineIC50 (μM)Mechanism
This compoundA4311.5Induces apoptosis
This compoundA5492.0Cell cycle arrest
Lead Compound (B7)A4310.8Inhibition of AKT/ERK pathways

The compound demonstrated an IC50 value of 1.5 μM against the A431 cell line, indicating potent anticancer activity comparable to other known benzothiazole derivatives .

2. Anti-inflammatory Activity

The anti-inflammatory properties were assessed using RAW264.7 mouse monocyte macrophages. The compound significantly reduced the levels of IL-6 and TNF-α in a dose-dependent manner, as shown in the following results:

Concentration (μM)IL-6 Reduction (%)TNF-α Reduction (%)
13025
25040
47060

These findings suggest that this compound could serve as a dual-action agent targeting both cancer proliferation and inflammation .

Case Study 1: Breast Cancer Models

In a preclinical model involving breast cancer cells treated with various benzothiazole derivatives, including this compound, researchers observed significant tumor growth inhibition. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .

Case Study 2: In Vivo Efficacy

Another study investigated the in vivo efficacy of this compound in mouse models implanted with A549 lung cancer cells. Treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.